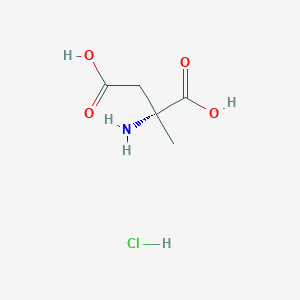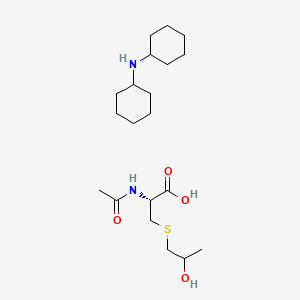
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt, also referred to as NAC-DCH, is an important organic compound used in a variety of scientific research applications. It is an acetylated form of the amino acid cysteine and is used to modify proteins and peptides for various research purposes. NAC-DCH is a salt, meaning that it has both an anion and a cation, and is composed of a quaternary ammonium salt, N-acetylcysteine, and a dicyclohexylammonium group. This compound has been found to be highly effective in a variety of scientific applications, including biochemical and physiological research.
Applications De Recherche Scientifique
Biomonitoring of Occupational Exposure
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt: is used as a biomarker in the urine to monitor exposure to hazardous substances like acrylamide and ethylene oxide . This application is crucial for ensuring workplace safety and health standards.
Toxicology and Risk Assessment
In toxicological studies, this compound helps in assessing the risk associated with exposure to toxic chemicals. It aids in understanding the metabolism of harmful compounds and their elimination from the body .
Environmental Monitoring
The presence of this compound in biological samples can indicate environmental exposure to certain chemicals. It’s used to track pollution levels and the impact of environmental contaminants on human health .
Pharmaceutical Research
This salt is involved in the development of pharmaceuticals, particularly in the synthesis of drugs that may interact with cysteine residues in proteins or enzymes .
Chemical Synthesis
In synthetic chemistry, N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt is used as a building block for more complex molecules. Its reactivity with other compounds makes it valuable for creating a variety of chemical products .
Analytical Chemistry
As an analytical reagent, this compound is used in chromatography and mass spectrometry for the detection and quantification of various substances in complex mixtures .
Metabolomics Research
In metabolomics, it serves as a reference compound for identifying and quantifying metabolites in biological systems, which is essential for understanding metabolic pathways and disease mechanisms .
Nutritional Studies
This compound can be used to study the effects of diet on metabolism, particularly how the body processes and eliminates certain food components or additives .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt involves the reaction of N-acetylcysteine with 2-chloro-1-propanol in the presence of a base to form N-Acetyl-S-(2-hydroxypropyl)cysteine. This compound is then reacted with dicyclohexylcarbodiimide and N,N-dimethylaminopyridine in the presence of a base to form the dicyclohexylammonium salt of the final product.", "Starting Materials": [ "N-acetylcysteine", "2-chloro-1-propanol", "dicyclohexylcarbodiimide", "N,N-dimethylaminopyridine", "base" ], "Reaction": [ "N-acetylcysteine is reacted with 2-chloro-1-propanol in the presence of a base, such as sodium hydroxide, to form N-Acetyl-S-(2-hydroxypropyl)cysteine.", "N-Acetyl-S-(2-hydroxypropyl)cysteine is then reacted with dicyclohexylcarbodiimide and N,N-dimethylaminopyridine in the presence of a base, such as triethylamine, to form the dicyclohexylammonium salt of N-Acetyl-S-(2-hydroxypropyl)cysteine." ] } | |
Numéro CAS |
38130-86-8 |
Nom du produit |
N-Acetyl-S-(2-hydroxypropyl)cysteine Dicyclohexylammonium Salt |
Formule moléculaire |
C₂₀H₃₈N₂O₄S |
Poids moléculaire |
402.59 |
Nom IUPAC |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)3-14-4-7(8(12)13)9-6(2)11/h11-13H,1-10H2;5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t;5?,7-/m.0/s1 |
SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 |
Synonymes |
N-Acetyl-3-[(2-hydroxypropyl)thio]alanine Dicyclohexylammonium Salt; N-Acetyl-S-(2-hydroxypropyl)-L-cysteine Dicyclohexylammonium Salt; S-(2-Hydroxypropyl)mercapturic Acid N-Cyclohexylcyclohexanamine Salt; HPMA Dicyclohexylammonium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
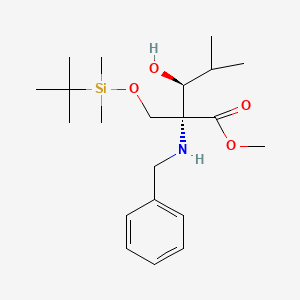
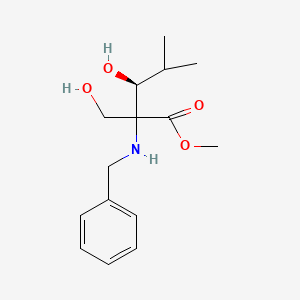



![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1140051.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)
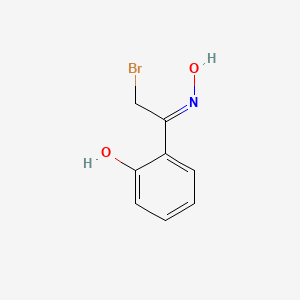
![[(Z)-1-(2-hydroxyphenyl)ethylideneamino] acetate](/img/structure/B1140055.png)
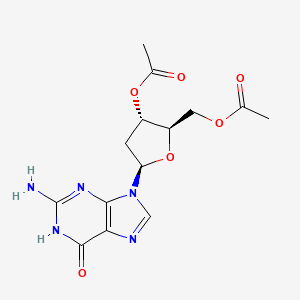
![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)
